Cas no 1393-48-2 (Thiostrepton)

Thiostrepton structure
Thiostrepton structure
Nome del prodotto:Thiostrepton
Numero CAS:1393-48-2
MF:C72H85N19O18S5
MW:1664.88680815697
MDL:MFCD00135828
CID:824792
PubChem ID:24900569

Thiostrepton Proprietà chimiche e fisiche

Nomi e identificatori

    • Thiostrepton
    • Thiostrepton from Streptomyces azureus
    • x146
    • a-8506
    • thiactin
    • bryamycin
    • THIOSTREPTION
    • antibioticx146
    • antibiotica8506
    • antibiotic6761-31
    • Thiostrepton (200 mg)
    • Alaninamide,
    • Antibiotic X 146
    • Antibiotic A 8506
    • C72H85N19O18S5
    • Thiostrepton (USP)
    • X 146
    • Thiostrepton [USAN]
    • Gargon
    • Prestwick2_000522
    • DSSTox_RID_79517
    • DSSTox_CID_20625
    • DSSTox_GSID_40625
    • BSPBio_002468
    • SPECTRUM1505111
    • NSFFHOGKXHRQEW-DVRIZHICSA-N
    • HMS1569J05
    • HMS2093I06
    • Tox21_110504
    • NSC759821
    • DNC001438
    • DC
    • CCG-213336
    • NCGC00096010-02
    • CHEMBL410968
    • SCHEMBL25847
    • 1393-48-2
    • NSC-759821
    • SR-05000001899-1
    • NS00011841
    • SR-05000001899
    • SBI-0206784.P001
    • SR-05000001899-3
    • SR-05000001899-4
    • AKOS026750174
    • Pharmakon1600-01505111
    • NCGC00096010-01
    • AB01563039_01
    • Alaninamide, N-[2-carboxy-7,8-dihydro-8-hydroxy-4-(1-hydroxyethyl)-7-quinolinyl]isoleucylalanyl-2,3-didehydroalanylalanyl-2-[4a-amino-21-(1,2-dihydroxy-1-methylpropyl)-14-ethylidene-3,4,4a,9,10,11,12,13,14,18,19,20,21,27,28,32a-hexadecahydro-11,28-bis(1-hydroxyethyl)-9,12,19,26-tetraoxo-17H,26H-8,5:18,15:25,22:32,29-tetranitrilo-5H,15H-pyrido[3,2-m][1,11,17,24,4,7,20,27]tetrathiatetraazacyclotriacontin-2-yl]-4-thiazolecarbonyl-2,3-didehydroalanyl-2,3-didehydro-, .alpha.1-lactone
    • NSC 81722
    • NSC81722
    • AKOS040742575
    • NSC170365
    • CHEBI:94340
    • Thiostrepton from Streptomyces azureus, >=90% (HPLC)
    • CHEMBL1981887
    • NCGC00485235-01
    • NSC 170365
    • MDL: MFCD00135828
    • Inchi: 1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15-
    • Chiave InChI: NSFFHOGKXHRQEW-BXVAPQLOSA-N
    • Sorrisi: S1C([H])=C2C(N([H])C([H])(C(N([H])C(=C([H])C([H])([H])[H])C3=NC([H])(C([H])([H])S3)C(N([H])C([H])(C3=NC(=C([H])S3)C(N([H])C3([H])C([H])(C([H])([H])[H])OC(C4C([H])=C(C([H])(C([H])([H])[H])O[H])C5C([H])=C([H])C([H])(C([H])(C=5N=4)O[H])N([H])C([H])(C(N([H])C([H])(C([H])([H])[H])C(N([H])C(=C([H])[H])C(N([H])C([H])(C([H])([H])[H])C(N([H])C4(C1=N2)C([H])([H])C([H])([H])C(C1=NC(C(N([H])C(=C([H])[H])C(N([H])C(=C([H])[H])C(N([H])[H])=O)=O)=O)=C([H])S1)=NC4([H])C1=C([H])SC3=N1)=O)=O)=O)=O)C([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)=O)C(C([H])([H])[H])(C([H])(C([H])([H])[H])O[H])O[H])=O)=O)C([H])(C([H])([H])[H])O[H])=O

Proprietà calcolate

  • Massa esatta: 1663.49000
  • Massa monoisotopica: 1663.492
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 17
  • Conta accettatore di obbligazioni idrogeno: 31
  • Conta atomi pesanti: 114
  • Conta legami ruotabili: 12
  • Complessità: 3940
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 15
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 999
  • XLogP3: 2.4
  • Superficie polare topologica: 701
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Polvere.
  • Densità: 1.0824 (rough estimate)
  • Punto di fusione: 248-257°C (dec.)
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.6700 (estimate)
  • Solubilità: Soluble in DMSO or chloroform
  • PSA: 701.00000
  • LogP: 4.08640
  • Merck: 13,9440
  • Solubilità: Non determinato
  • Rotazione specifica: D23 -98.5° (glacial acetic acid); -61° (dioxane); -20° (pyridine)

Thiostrepton Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P280
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: S22;S24/25
  • CODICI DEL MARCHIO F FLUKA:10-21
  • RTECS:XN6300100
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Powder -80°C 2 years   -20°C 1 year In solvent -80°C 6 months   -20°C 1 month

Thiostrepton Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
T375150-100mg
Thiostrepton
1393-48-2
100mg
$ 98.00 2023-09-05
TargetMol Chemicals
T1679-25 mg
Thiostrepton
1393-48-2 98.95%
25mg
¥ 218 2023-07-10
LKT Labs
T3134-100 mg
Thiostrepton
1393-48-2 ≥97%, HPLC
100MG
$47.60 2023-07-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002722-250mg
Thiostrepton
1393-48-2 98%
250mg
¥468 2024-05-25
TRC
T375150-1g
Thiostrepton
1393-48-2
1g
$ 138.00 2023-09-05
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
LT6519-25mg
Thiostrepton
1393-48-2 ≥95%
25mg
¥280元 2023-09-15
Apollo Scientific
BIT1003-1g
Thiostrepton from Streptomyces azureus
1393-48-2
1g
£130.00 2025-02-19
TRC
T375150-10mg
Thiostrepton
1393-48-2
10mg
$ 58.00 2023-09-05
BAI LING WEI Technology Co., Ltd.
234589-1G
Thiostrepton, 98%, from Streptomyces sp.
1393-48-2 98%
1G
¥ 1839 2022-04-26
BioAustralis
BIA-T1158-5 mg
Thiostrepton
1393-48-2 >95%byHPLC
5mg
$196.00 2023-08-18
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1393-48-2)Thiostrepton
A948484
Purezza:99%
Quantità:1g
Prezzo ($):187.0